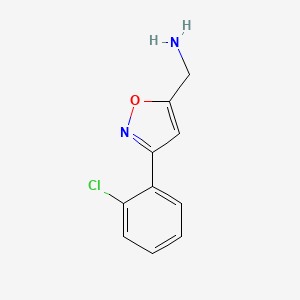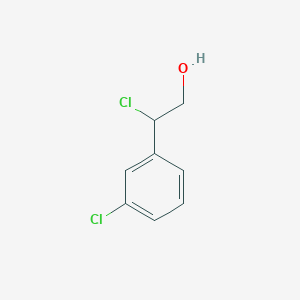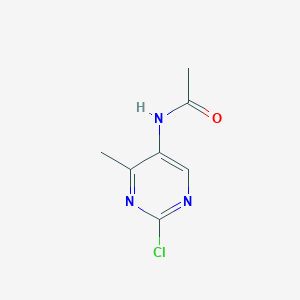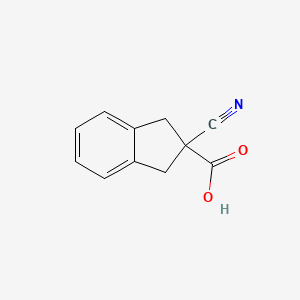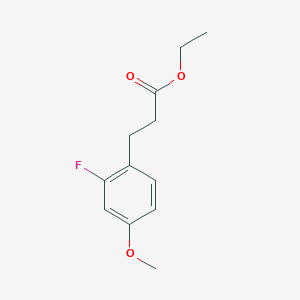
3,5-Dichloro-4'-(ethylthio)benzophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Dichloro-4’-(ethylthio)benzophenone is a chemical compound with the molecular formula C15H12Cl2OS and a molecular weight of 311.23 . It is also known by the names (3,5-Dichlorophenyl)[4-(ethylthio)phenyl]methanone and (3,5-dichlorophenyl)-(4-ethylsulfanylphenyl)methanone .
Molecular Structure Analysis
The molecular structure of 3,5-Dichloro-4’-(ethylthio)benzophenone consists of a benzophenone core with two chlorine atoms at the 3 and 5 positions of one phenyl ring and an ethylthio group at the 4’ position of the other phenyl ring .Wissenschaftliche Forschungsanwendungen
Transformation and Toxicity in Water Treatment
Transformation in Chlorination Disinfection : Benzophenone compounds like 3,5-Dichloro-4'-(ethylthio)benzophenone, when exposed to chlorination disinfection in water treatment processes, undergo complex transformation pathways. These transformations involve chlorine substitution, oxidation, and hydrolysis reactions, which can significantly increase the acute toxicity of the water (Liu, Wei, Liu, & Du, 2016).
Stability and Toxicity in Chlorinated Waters : The stability and toxicity of chlorinated benzophenone-type UV filters in water have been studied, with evidence showing that chlorination can lead to the formation of toxic byproducts (Zhuang, Žabar, Grbović, Dolenc, Yao, Tišler, & Trebše, 2013).
Photopolymerization and Material Science Applications
Photopolymerizations with Trithianes : Benzophenone-induced photopolymerizations, in which 1,3,5-trithiane derivatives are used as coinitiators, have been explored. This research is significant for understanding the photochemical production of initiating radicals in material sciences (Andrzejewska, Hug, Andrzejewski, & Marciniak, 1999).
Poly(ethylene terephthalate) Copolymers : Studies have been conducted on PET copolymers containing benzophenone dicarboxylate chromophores. These copolymers, which include 3,5-benzophenone dicarboxylate, exhibit enhanced photocrosslinking properties, crucial for material science applications (Wang, Nayak, Creed, Hoyle, & Mathias, 2005).
Environmental and Health Concerns
Toxicity in Rat and Human Liver Microsomes : Research on the metabolism of benzophenone-3 in rat and human liver microsomes has been conducted. This research is significant for understanding the potential endocrine-disrupting effects and the environmental impact of benzophenone derivatives (Watanabe, Kojima, Takeuchi, Uramaru, Sanoh, Sugihara, Kitamura, & Ohta, 2015).
Cytotoxicity Assessment : Studies on the cytotoxic effects of benzophenone-3, including its impact on intracellular zinc levels in rat thymocytes, have been conducted. This research highlights the potential toxicological effects of such compounds on biological cells (Utsunomiya, Hiraishi, Kishimoto, Hamada, Abe, Bekki, & Kamemura, 2019).
Eigenschaften
IUPAC Name |
(3,5-dichlorophenyl)-(4-ethylsulfanylphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2OS/c1-2-19-14-5-3-10(4-6-14)15(18)11-7-12(16)9-13(17)8-11/h3-9H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFLVGHZZQXSVGI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=C(C=C1)C(=O)C2=CC(=CC(=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

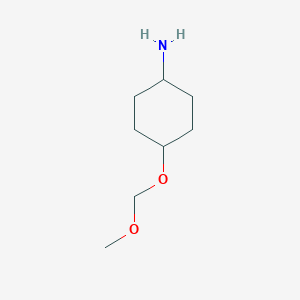
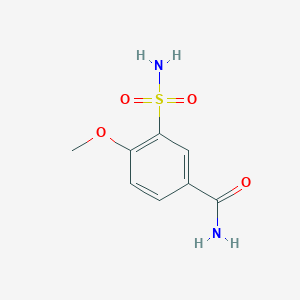

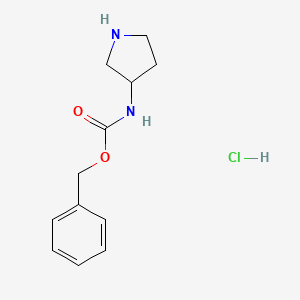
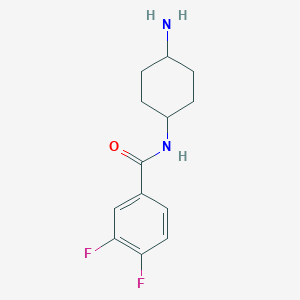

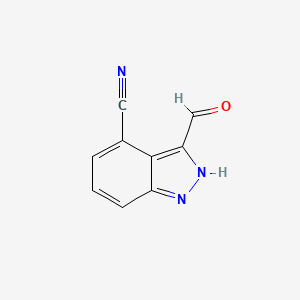
![Ethyl 3-[(4-fluorophenyl)amino]propanoate](/img/structure/B1359252.png)
